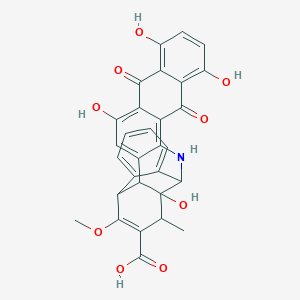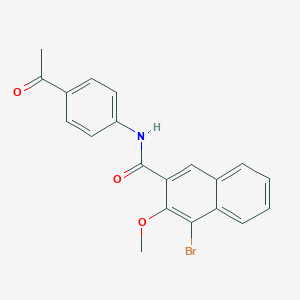
Dynemicin H
説明
Dynemicin H is a variant of Dynemicin A, which is an anti-cancer enediyne drug . It was first isolated from the soil in the Gujarat State of India and is a natural product of the indigenous bacteria Micromonospora chersina . The compound displays properties which illustrate promise for cancer treatments .
Synthesis Analysis
The first reported chemical synthesis of dynemicin was accomplished by Myers and coworkers . Dynemicin A is thought to be biosynthesized separately from two different heptaketide chains originated from seven head-to-tail coupled acetate units . The synthesis involves a multistep route for the preparation of enantiomerically pure, synthetic dynemicin A .
Molecular Structure Analysis
Dynemicin H has a complex molecular structure. The molecular formula of Dynemicin is C30H19NO9 . The absolute configuration of natural dynemicin was determined by comparing the synthetic drug with dynemicin A derived from fermentation .
Chemical Reactions Analysis
Dynemicin A causes DNA strand cleavage . The enediyne core structural unit is central to the fundamental mechanism of action . The anthraquinone group on the peripheral moiety of dynemicin intercalates into the minor groove of DNA to confer binding specificity .
Physical And Chemical Properties Analysis
The molecular formula of Dynemicin is C30H19NO9, with an average mass of 537.473 Da and a monoisotopic mass of 537.105957 Da .
科学的研究の応用
DNA Interaction and Cleavage
- DNA Cleavage Mechanism : Dynemicin A, which has a structure combining anthraquinone and enediyne cores, effectively breaks DNA strands when irradiated with visible light. This is relevant to dynemicin H, as it shares a similar mechanism. The preferential cutting sites are on the 3'-side of purine bases, and the nucleotide cutting specificity is akin to that of NADPH- or thiol-induced DNA breakage by dynemicin A, suggesting a common DNA-cleaving intermediate (Shiraki & Sugiura, 1990).
- C-1' Hydrogen Abstraction : Dynemicin A, including its hybrid structure, abstracts the C-1' hydrogen of DNA deoxyribose, leading to strand breaks with specific termini formations. This is distinct from other similar antibiotics, highlighting a unique interaction with DNA (Shiraki, Uesugi, & Sugiura, 1992).
Biosynthesis and Genetic Study
- Biosynthetic Genes Identification : The development of a genetic system for dynemicin producer Micromonospora chersina confirmed the requirement of certain biosynthetic genes for dynemicin production. This study reveals insights into the biosynthesis of the dynemicin enediyne core and tailoring steps (Gao & Thorson, 2008).
- Polyketide Synthase Role : Research indicates that the dynemicin enediyne polyketide synthase (PKS) may biosynthesize both the enediyne and anthraquinone cores of dynemicin A, which is critical for understanding its structural formation (Cohen & Townsend, 2017).
Chemical Synthesis and Analysis
- Synthetic Analogs and DNA Interaction : Studies have examined the DNA-binding properties and cytotoxicity of non-diynene classes of dynemicins, including dynemicin H. These studies contribute to understanding the structural requirements for DNA interaction and potential therapeutic applications (Shirai et al., 1995).
- Internal Abstraction Mechanism : AMBER Molecular Dynamics simulations have been used to investigate dynemicin A's interaction with DNA, proposing a mechanism where dynemicin intercalates and then undergoes internal hydrogen atom abstraction (Beane, Miller, & Parish, 2017).
作用機序
The mechanism of action of Dynemicin H is likely similar to that of Dynemicin A. Dynemicin A is an antitumor natural product that causes DNA strand cleavage . The enediyne core is the key to the cytotoxicity of dynemicin . In the presence of NADPH or thiol, the quinone is reduced to hydroquinone, leading to the opening of the epoxide .
特性
IUPAC Name |
3,20,23,27-tetrahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO9/c1-10-17(29(37)38)27(40-2)18-11-5-3-4-6-12(11)28-30(10,39)23(18)13-9-16(34)21-22(24(13)31-28)26(36)20-15(33)8-7-14(32)19(20)25(21)35/h3-10,18,23,28,31-34,39H,1-2H3,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMIBTQDHCFPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C2C3C1(C(C4=CC=CC=C24)NC5=C6C(=C(C=C35)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926549 | |
| Record name | 1,4,6,17-Tetrahydroxy-20-methoxy-18-methyl-5,16-dioxo-5,8,9,14,15,16-hexahydro-9,8,14-(but[1]ene[1,4,4]triyl)anthra[1,2-b]benzo[f]azocine-19-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dynemicin H | |
CAS RN |
129985-03-1 | |
| Record name | Dynemicin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129985031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,6,17-Tetrahydroxy-20-methoxy-18-methyl-5,16-dioxo-5,8,9,14,15,16-hexahydro-9,8,14-(but[1]ene[1,4,4]triyl)anthra[1,2-b]benzo[f]azocine-19-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B236467.png)
![3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B236468.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B236469.png)
![3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236473.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236474.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)

